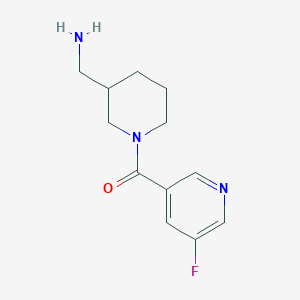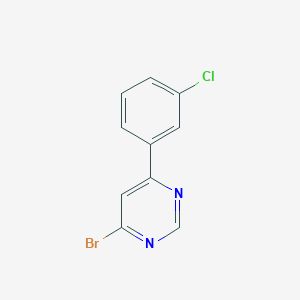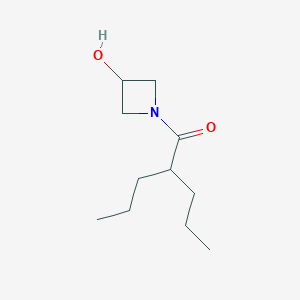
(1-(2,6-Difluorobenzyl)pipéridin-4-yl)méthanol
Vue d'ensemble
Description
(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is a useful research compound. Its molecular formula is C13H17F2NO and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conception de médicaments
Les dérivés de la pipéridine sont parmi les fragments synthétiques les plus importants pour la conception de médicaments . Ils jouent un rôle important dans l'industrie pharmaceutique, leurs dérivés étant présents dans plus de vingt classes de produits pharmaceutiques .
Synthèse d'alcaloïdes
Les dérivés de la pipéridine se retrouvent également dans les alcaloïdes . Les alcaloïdes sont un groupe de composés chimiques naturels contenant principalement des atomes d'azote basiques. Ils ont une large gamme d'activités pharmacologiques et sont utilisés en médecine, ainsi que dans la recherche scientifique.
Synthèse de pipéridines substituées
Les dérivés de la pipéridine sont utilisés dans des réactions intra- et intermoléculaires conduisant à la formation de diverses pipéridines substituées . Ces réactions sont cruciales dans la synthèse de pipéridines biologiquement actives .
Synthèse de spiropipéridines
Les spiropipéridines sont un type de composé chimique qui contient un cycle pipéridine et un autre cycle fusionné sur un carbone . Elles se sont avérées présenter une large gamme d'activités biologiques et sont utilisées dans la découverte et le développement de médicaments .
Synthèse de pipéridines condensées
Les pipéridines condensées sont une autre classe de dérivés de la pipéridine qui sont utilisés dans la synthèse de divers produits pharmaceutiques . Elles sont synthétisées par une série de réactions chimiques impliquant des dérivés de la pipéridine .
Synthèse de pipéridinones
Les pipéridinones sont un type de dérivé de la pipéridine qui contient un groupe carbonyle . Elles sont utilisées dans la synthèse de divers produits pharmaceutiques et se sont avérées présenter une large gamme d'activités biologiques .
Évaluation biologique des médicaments potentiels
Les dérivés de la pipéridine sont utilisés dans la découverte et l'évaluation biologique de médicaments potentiels . Ils sont souvent utilisés dans les étapes initiales de la découverte de médicaments pour identifier des candidats médicaments potentiels .
Réactions multicomposantes
Les dérivés de la pipéridine sont utilisés dans des réactions multicomposantes . Ce sont des réactions où trois réactifs ou plus se combinent pour former un produit, où généralement un ou plusieurs des réactifs est un dérivé de la pipéridine .
Mécanisme D'action
Target of Action
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives, in general, can affect a variety of biochemical pathways depending on their specific structure and targets .
Result of Action
Piperidine derivatives can have a wide range of effects depending on their specific structure and targets .
Analyse Biochimique
Biochemical Properties
(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity .
Cellular Effects
The effects of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in cell signaling. Additionally, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate access. This compound also influences gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its efficacy .
Dosage Effects in Animal Models
The effects of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies .
Metabolic Pathways
(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s overall efficacy and toxicity .
Transport and Distribution
The transport and distribution of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biological activity .
Subcellular Localization
(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to particular organelles, such as the mitochondria or the endoplasmic reticulum .
Propriétés
IUPAC Name |
[1-[(2,6-difluorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-2-1-3-13(15)11(12)8-16-6-4-10(9-17)5-7-16/h1-3,10,17H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRXSFVYIXDVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(4-Methylcyclohexyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475502.png)
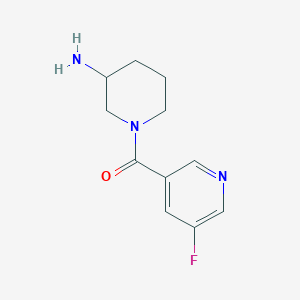
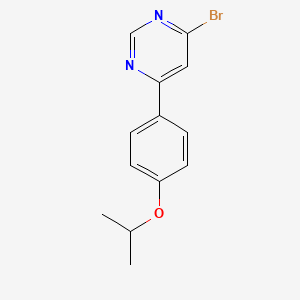
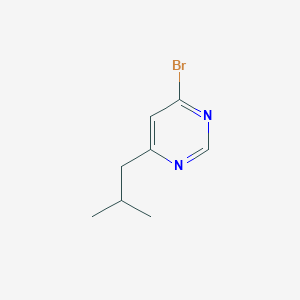
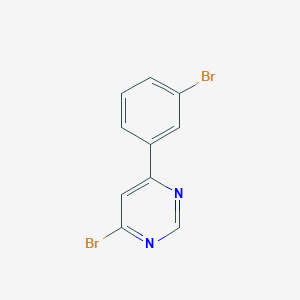

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1475511.png)
![1-({[(2-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475512.png)
amine](/img/structure/B1475514.png)
amine](/img/structure/B1475515.png)
